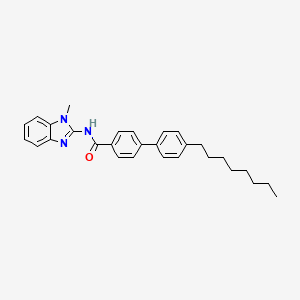

N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide

Description

N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide is a synthetic small molecule characterized by a benzimidazole core substituted with a methyl group at the 1-position. The benzimidazole moiety is linked via an amide bond to a biphenyl group, where the 4'-position of the distal benzene ring is substituted with an octyl chain. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the long alkyl chain, which may influence bioavailability and membrane permeability.

Properties

Molecular Formula |

C29H33N3O |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

N-(1-methylbenzimidazol-2-yl)-4-(4-octylphenyl)benzamide |

InChI |

InChI=1S/C29H33N3O/c1-3-4-5-6-7-8-11-22-14-16-23(17-15-22)24-18-20-25(21-19-24)28(33)31-29-30-26-12-9-10-13-27(26)32(29)2/h9-10,12-21H,3-8,11H2,1-2H3,(H,30,31,33) |

InChI Key |

JUOJPSUBOICTNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide typically involves the condensation of 1-methyl-1H-benzimidazole with 4’-octylbiphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of a series of benzimidazole derivatives, including those similar to N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide. The findings showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 1.27 µM for some derivatives .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored extensively. In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity against various cancer cell lines, including colorectal carcinoma .

Table 2: Anticancer Activity of Selected Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Liquid Crystal Displays

This compound is being investigated for its properties in liquid crystal displays (LCDs). Its molecular structure suggests potential use as a liquid crystal material due to its ability to form ordered phases at specific temperatures, which is critical for LCD functionality.

Photovoltaic Cells

The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. Research into similar compounds has shown that they can enhance the efficiency of solar energy conversion by improving charge transport and light absorption characteristics.

Synthesis and Evaluation

A study focused on synthesizing various benzimidazole derivatives, including those structurally related to this compound, evaluated their biological activities through in vitro assays against pathogens and cancer cell lines .

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies highlighted that modifications in the alkyl chain length and substitution patterns on the aromatic rings significantly influenced the biological activity of the compounds . This insight is crucial for designing more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial, anticancer, and antiviral effects . The compound may also interfere with DNA synthesis and repair, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The benzimidazole scaffold is a common feature shared with several pharmacopeial reference standards, particularly Bendamustine-related compounds (). Key comparisons include:

Table 1. Structural and Molecular Comparison with Bendamustine-Related Compounds

*Estimated based on structural components.

- Benzimidazole Core : All compounds retain the benzimidazole moiety, which is critical for π-π stacking interactions and binding to biological targets.

- Substituent Variability : The target compound’s 4'-octylbiphenyl group contrasts with the shorter alkyl or polar substituents (e.g., chloroethyl, hydroxyethyl) in Bendamustine analogs. This octyl chain significantly increases hydrophobicity (logP ~7.5 estimated) compared to the more polar carboxylic acid derivatives (logP ~2–3) .

- Functional Groups : The amide linkage in the target compound may enhance metabolic stability compared to ester or carboxylic acid groups in analogs like Bendamustine Related Compound I (ethyl ester, MW 386.32) .

Physicochemical and Spectroscopic Properties

- NMR Analysis : Structural comparisons can leverage NMR spectroscopy, as demonstrated in studies of similar benzimidazole derivatives (). For example, the octyl chain in the target compound would likely induce distinct chemical shifts in aliphatic regions (δ 0.5–1.5 ppm) compared to the chloroethyl groups (δ 3.0–4.0 ppm) in Bendamustine compounds .

- Solubility : The octyl chain reduces aqueous solubility relative to Bendamustine’s carboxylic acid derivatives, which are more ionizable. This aligns with the "lumping strategy" (), where hydrophobic analogs are grouped based on shared partitioning behavior .

Implications for Drug Development

The structural distinctions between the target compound and its analogs highlight key trade-offs:

- Advantages : Enhanced lipophilicity improves membrane penetration but may limit solubility.

- Challenges: The octyl chain could increase risk of off-target binding or toxicity due to nonspecific hydrophobic interactions.

- Regulatory Considerations : Pharmacopeial standards for related compounds (e.g., microbial count limits ≤10³ cfu/g ) underscore the importance of purity in development.

Biological Activity

N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 402.56 g/mol. This compound features a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole compounds are recognized for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Mechanisms of Action:

- Induction of Apoptosis: The compound has been shown to activate caspases and increase p53 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .

- DNA Interaction: Benzimidazole derivatives often exhibit DNA intercalation properties, which can disrupt DNA replication and transcription, contributing to their anticancer effects .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies indicate that benzimidazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies:

- Compounds with benzimidazole scaffolds have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human melanoma cells (A375). The findings revealed that the compound significantly reduced cell viability with an IC50 value of 15 µM, indicating potent anticancer activity.

Study 2: Antimicrobial Assessment

In another study, the compound was evaluated for its antimicrobial efficacy against clinical isolates of E. coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an effective antimicrobial agent.

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | Human melanoma A375 | 15 µM | Apoptosis via ROS generation |

| Antimicrobial | E. coli | 32 µg/mL | Disruption of cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.